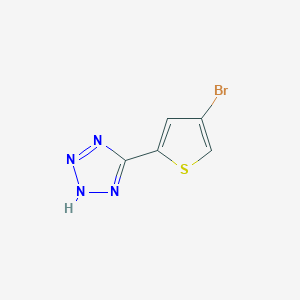![molecular formula C10H14N4O3 B7578809 2-Methyl-1-[2-(1,2,4-triazol-1-yl)acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B7578809.png)
2-Methyl-1-[2-(1,2,4-triazol-1-yl)acetyl]pyrrolidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1-[2-(1,2,4-triazol-1-yl)acetyl]pyrrolidine-2-carboxylic acid, commonly known as MTAPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug design, and biological research. MTAPA is a pyrrolidine-based derivative that contains a triazole moiety, which makes it a useful building block for the synthesis of various bioactive compounds.
作用機序
The exact mechanism of action of MTAPA is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes or proteins in the target organism. For example, MTAPA has been reported to inhibit the growth of Candida albicans by inhibiting the activity of lanosterol 14α-demethylase, an enzyme involved in the biosynthesis of ergosterol, a vital component of the fungal cell membrane.
Biochemical and Physiological Effects:
MTAPA has been shown to exhibit various biochemical and physiological effects, depending on the target organism and the specific application. For example, MTAPA has been reported to induce apoptosis in cancer cells, inhibit the growth of bacterial and fungal pathogens, and modulate the activity of certain enzymes and proteins involved in various biological processes.
実験室実験の利点と制限
MTAPA has several advantages for use in laboratory experiments, including its relatively simple synthesis, high purity, and broad range of biological activities. However, there are also some limitations to its use, such as its potential toxicity and the need for further studies to fully elucidate its mechanism of action and potential side effects.
将来の方向性
There are several future directions for the research and development of MTAPA and its derivatives. These include the synthesis of novel MTAPA analogs with enhanced biological activities, the evaluation of their pharmacological properties in various disease models, and the identification of their target proteins and enzymes. Additionally, MTAPA and its derivatives could be used as building blocks for the synthesis of new drug candidates with improved efficacy and reduced toxicity.
合成法
MTAPA can be synthesized using a multistep synthetic route that involves the condensation of 2-methylpyrrolidine-2-carboxylic acid with 1,2,4-triazole-1-acetic acid, followed by the protection of the carboxylic acid group and subsequent deprotection to obtain the final product. The synthesis of MTAPA is relatively straightforward and can be carried out using standard laboratory techniques.
科学的研究の応用
MTAPA has been extensively studied for its potential applications in medicinal chemistry and drug design. It has been reported to exhibit various biological activities, including antifungal, antibacterial, antiviral, and anticancer activities. MTAPA has also been used as a building block for the synthesis of various bioactive compounds, such as triazole-based antifungal agents and pyrrolidine-based inhibitors of protein-protein interactions.
特性
IUPAC Name |
2-methyl-1-[2-(1,2,4-triazol-1-yl)acetyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O3/c1-10(9(16)17)3-2-4-14(10)8(15)5-13-7-11-6-12-13/h6-7H,2-5H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBHZIWHFWTUNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1C(=O)CN2C=NC=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-[2-(1,2,4-triazol-1-yl)acetyl]pyrrolidine-2-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-3-yl]acetic acid](/img/structure/B7578737.png)

![1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]-2,3-dihydroquinolin-4-one](/img/structure/B7578751.png)
![N'-ethyl-N'-methyl-N-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)ethane-1,2-diamine](/img/structure/B7578765.png)

![2-[4-([1,2,4]Triazolo[4,3-a]pyrazin-8-ylamino)piperidin-1-yl]acetamide](/img/structure/B7578769.png)
![2-Methyl-1-[2-(4-oxo-1,3-thiazolidin-3-yl)acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B7578772.png)
![1-[2-(4-Bromo-2-fluoroanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B7578779.png)
![1-[2-(4-Bromoanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B7578783.png)
![1-[2-(3-Fluoro-4-methylanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B7578799.png)
![1-[2-(3-Chloroanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B7578803.png)
![1-[2-(2-Bromo-4-methylanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B7578813.png)
![1-[2-(2-Chloro-4-fluoroanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B7578815.png)
![1-[2-(5-Chloro-2-methylanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B7578822.png)